Cas no 1214366-92-3 (Ethyl 5,6-dichloropicolinate)
Ethyl 5,6-dichloropicolinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5,6-dichloropicolinate
- ethyl 5,6-dichloropyridine-2-carboxylate
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- Inchi: 1S/C8H7Cl2NO2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3
- InChI Key: ZNKCKBUCUHCEGP-UHFFFAOYSA-N
- SMILES: ClC1=C(N=C(C(=O)OCC)C=C1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 189
- XLogP3: 3
- Topological Polar Surface Area: 39.2
Ethyl 5,6-dichloropicolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5036060-0.05g |
ethyl 5,6-dichloropyridine-2-carboxylate |
1214366-92-3 | 95% | 0.05g |
$174.0 | 2023-07-09 | |
| Enamine | EN300-5036060-0.1g |
ethyl 5,6-dichloropyridine-2-carboxylate |
1214366-92-3 | 95% | 0.1g |
$257.0 | 2023-07-09 | |
| Enamine | EN300-5036060-0.25g |
ethyl 5,6-dichloropyridine-2-carboxylate |
1214366-92-3 | 95% | 0.25g |
$367.0 | 2023-07-09 | |
| Enamine | EN300-5036060-0.5g |
ethyl 5,6-dichloropyridine-2-carboxylate |
1214366-92-3 | 95% | 0.5g |
$579.0 | 2023-07-09 | |
| Enamine | EN300-5036060-1.0g |
ethyl 5,6-dichloropyridine-2-carboxylate |
1214366-92-3 | 95% | 1.0g |
$743.0 | 2023-07-09 | |
| Enamine | EN300-5036060-2.5g |
ethyl 5,6-dichloropyridine-2-carboxylate |
1214366-92-3 | 95% | 2.5g |
$1454.0 | 2023-07-09 | |
| Enamine | EN300-5036060-5.0g |
ethyl 5,6-dichloropyridine-2-carboxylate |
1214366-92-3 | 95% | 5.0g |
$2152.0 | 2023-07-09 | |
| Enamine | EN300-5036060-10.0g |
ethyl 5,6-dichloropyridine-2-carboxylate |
1214366-92-3 | 95% | 10.0g |
$3191.0 | 2023-07-09 | |
| Aaron | AR009DKA-50mg |
Ethyl 5,6-dichloropicolinate |
1214366-92-3 | 95% | 50mg |
$265.00 | 2025-02-14 | |
| Aaron | AR009DKA-100mg |
Ethyl 5,6-dichloropicolinate |
1214366-92-3 | 95% | 100mg |
$379.00 | 2025-02-14 |
Ethyl 5,6-dichloropicolinate Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Ethyl 5,6-dichloropicolinate
Ethyl 5,6-dichloropicolinate (CAS No. 1214366-92-3): A Comprehensive Overview
Ethyl 5,6-dichloropicolinate (CAS No. 1214366-92-3) is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in the synthesis of various bioactive molecules. The presence of both chloro and ester functional groups makes it a versatile intermediate, facilitating diverse chemical transformations that are crucial for drug development.
The structural integrity of Ethyl 5,6-dichloropicolinate is defined by its pyridine core, which is a well-known scaffold in medicinal chemistry. The substitution of chlorine atoms at the 5 and 6 positions enhances its reactivity, making it an attractive building block for further functionalization. This reactivity has been exploited in numerous synthetic pathways, particularly in the construction of heterocyclic compounds that exhibit pharmacological properties.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from pyridine derivatives. The compound’s ability to serve as a precursor for more complex molecules has positioned it as a key player in the synthesis of drugs targeting various diseases. For instance, studies have demonstrated its utility in the preparation of inhibitors for enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory medications.
The ester group in Ethyl 5,6-dichloropicolinate also contributes to its versatility, allowing for further derivatization through hydrolysis or transesterification reactions. These transformations can yield compounds with altered physicochemical properties, which may enhance their bioavailability or target specificity. Such modifications are critical in optimizing drug candidates for clinical use.
Recent advancements in synthetic methodologies have further highlighted the importance of Ethyl 5,6-dichloropicolinate as a synthetic intermediate. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the introduction of additional functional groups with high efficiency and selectivity. This has opened up new avenues for the development of complex molecular architectures that were previously challenging to access.
The compound’s role in pharmaceutical research extends beyond its use as a building block. It has been employed in the synthesis of molecules with potential antimicrobial and antiviral properties. The dichloro substitution pattern enhances its interaction with biological targets, making it a valuable asset in the quest for new antibiotics and antiviral agents. The ongoing investigation into its derivatives continues to uncover novel pharmacological activities that warrant further exploration.
In addition to its medicinal applications, Ethyl 5,6-dichloropicolinate has shown promise in materials science. Its ability to form stable complexes with metals has led to research into its use as a ligand in catalytic systems. These complexes exhibit unique electronic properties that can be harnessed for applications ranging from organic synthesis to electrochemical devices.
The synthesis and handling of Ethyl 5,6-dichloropicolinate require meticulous attention to detail to ensure high yields and purity. Standard organic synthesis techniques are employed, including reflux conditions under inert atmospheres to prevent degradation. The compound’s stability under these conditions makes it amenable to large-scale production, which is essential for industrial applications.
The safety profile of Ethyl 5,6-dichloropicolinate is another critical aspect that has been thoroughly investigated. While it does not pose significant health risks under controlled conditions, appropriate handling procedures must be followed to minimize exposure. Personal protective equipment (PPE) such as gloves and lab coats is recommended when working with this compound.
The environmental impact of using Ethyl 5,6-dichloropicolinate is also a consideration in its application. Efforts have been made to develop greener synthetic routes that reduce waste and hazardous byproducts. These sustainable practices align with the broader goal of reducing the ecological footprint of chemical manufacturing processes.
In conclusion, Ethyl 5,6-dichloropicolinate (CAS No. 1214366-92-3) is a multifaceted compound with significant potential in pharmaceutical and materials science research. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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